molecular formula C6H12N2 B1295216 3-(Isopropylamino)propanenitrile CAS No. 692-98-8

3-(Isopropylamino)propanenitrile

Cat. No.: B1295216
CAS No.: 692-98-8
M. Wt: 112.17 g/mol
InChI Key: XBAXAJAODIQLCI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

3-(Isopropylamino)propanenitrile can be synthesized through the addition of isopropylamine to acrylonitrile. The reaction typically involves cooling isopropylamine in an ice bath to 0°C under an inert atmosphere such as argon. Acrylonitrile is then added dropwise to the amine, and the mixture is stirred at 0°C for five hours before being refluxed for two hours .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring safety protocols are in place to handle the reagents and products.

Chemical Reactions Analysis

Types of Reactions

3-(Isopropylamino)propanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(Isopropylamino)propanenitrile involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not extensively documented, it is known to participate in various biochemical reactions due to its functional groups. The nitrile group can undergo hydrolysis, reduction, and substitution, leading to the formation of different products that can interact with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its applications in research and potential medical uses further distinguish it from other similar compounds.

Properties

IUPAC Name

3-(propan-2-ylamino)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2/c1-6(2)8-5-3-4-7/h6,8H,3,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBAXAJAODIQLCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40219235
Record name Propanenitrile, 3-((1-methylethyl)amino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40219235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

692-98-8
Record name Propanenitrile, 3-((1-methylethyl)amino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000692988
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 692-98-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7771
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Propanenitrile, 3-((1-methylethyl)amino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40219235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[(propan-2-yl)amino]propanenitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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